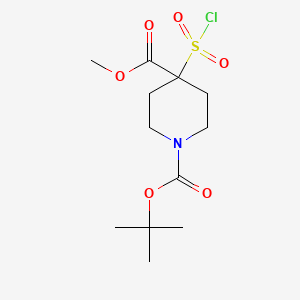

1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate” is a chemical compound used in scientific research. Its unique properties make it applicable in various fields, such as drug discovery and organic synthesis1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate”. However, similar compounds like “O1-tert-Butyl O4-ethyl 3-oxopiperidine-1,4-dicarboxylate” are available for purchase, suggesting that methods for their synthesis exist2.Molecular Structure Analysis

The exact molecular structure of “1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate” is not readily available. However, similar compounds have been analyzed. For example, “tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate” has a molecular formula of C18H27NO5S3.Chemical Reactions Analysis

Specific chemical reactions involving “1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate” are not readily available. However, it’s worth noting that similar compounds are used in various chemical reactions, particularly in the field of organic synthesis4.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate” are not readily available. However, similar compounds like “tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” have a molecular weight of 279.354.Scientific Research Applications

Synthesis and Structural Studies

Synthesis Routes : Two efficient synthesis routes for 1-tert-butyl-4-chloropiperidine are described. The first involves thionyl chloride-mediated chlorination with tetrabutylammonium chloride as an additive. The second route offers a novel synthesis method using methylmagnesium chloride addition to a dimethyliminium salt, yielding 71% overall yield (Amato et al., 2005).

NMR Tagging in High-Molecular-Weight Systems : O-tert-Butyltyrosine, an unnatural amino acid, is used for NMR tagging in high-molecular-weight systems. It features a tert-butyl group that provides a distinct and detectable NMR signal, useful in protein research and measuring ligand binding affinities (Chen et al., 2015).

Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of CP-690550, a protein tyrosine kinase Jak3 inhibitor. The synthesis involves multiple steps, including SN2 substitution and borohydride reduction (Chen Xin-zhi, 2011).

Stereoselective Synthesis of Piperidine Derivatives : tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone is used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This process demonstrates high stereoselectivity in forming cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

Chemical Analysis and Sensing

Enantioselective Fluorescence Sensing : A synthesized C2-symmetric ligand forms a highly fluorescent scandium complex, useful for enantioselective sensing of chiral amino alcohols. This method allows accurate measurements of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Versatile Intermediates for Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, prepared using enantiomerically pure tert-butanesulfinamide, are versatile intermediates for the asymmetric synthesis of various amines. They facilitate the addition of different nucleophiles and provide a new family of ligands for asymmetric catalysis (Ellman, Owens, & Tang, 2002).

Safety And Hazards

Specific safety and hazard information for “1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate” is not readily available. However, it’s important to handle all chemical compounds with care and use appropriate safety measures.

Future Directions

The future directions for “1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate” are not specified in the available resources. However, given its potential applications in scientific research, particularly in drug discovery and organic synthesis, it’s likely that further research and development could lead to new uses for this compound1.

properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO6S/c1-11(2,3)20-10(16)14-7-5-12(6-8-14,9(15)19-4)21(13,17)18/h5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDMZRDLDWHTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2988543.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988545.png)

![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2988549.png)

![Methyl 3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2988550.png)

![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2988551.png)